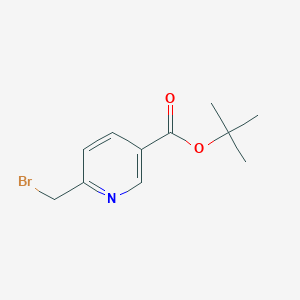

Tert-butyl 6-(bromomethyl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the introduction of a tert-butyl nicotinate (tBu nic) directing group onto primary amides. This is achieved through a Pd-catalyzed amidation with tert-butyl 2-chloronicotinate . Notably, a weak base (such as Cs₂CO₃ or K₂CO₃) at 40–50 °C can be employed, provided that 1,1’-bis(dicyclohexylphosphino)ferrocene serves as the ligand .

Chemical Reactions Analysis

- Zn(OAc)₂-catalyzed nonsolvolytic alcoholysis in tBuOAc under neutral conditions. The activation mechanism is biomimetic, involving Zn-chelation, hydrogen bonding, and intramolecular O-to-N proton transfer. The method demonstrates chemoselectivity and compatibility with challenging substrates, including peptides, sugars, and sterols .

Scientific Research Applications

Catalytic Transformations

A significant application of tert-butyl nicotinate derivatives is in catalysis. For example, tert-butyl nicotinate directed amide-to-ester transformation has been developed, demonstrating the compound's role in facilitating chemical transformations under mild conditions. This process involves a two-step catalytic transformation using Zn-catalysis and highlights the compound's utility in organic synthesis (Wybon et al., 2018).

Synthetic Pathways and Racemization Studies

Tert-butyl nicotinate is also involved in synthetic chemistry, especially in novel reaction pathways. For instance, the reaction of nicotine with tert-butyllithium, leading to products such as 6-tert-butylnicotine, shows the role of tert-butyl derivatives in exploring new synthetic routes and understanding racemization mechanisms (Chavdarian & Seeman, 1982).

Pharmacokinetics and Metabolism

In pharmacology, tert-butyl nicotinate analogs have been studied for their pharmacokinetic properties and metabolism. For example, research on 2-tert-butyl-4-cyclohexyl nicotinate (L44), a compound with hypolipidemic properties, has provided insights into its behavior in biological systems (Galli et al., 1987).

Biomimetic Catalysis

Tert-butyl nicotinate derivatives are also studied for their biomimetic catalytic properties. These compounds can mimic certain enzymatic activities, making them valuable in the study of biomimetic chemistry (Wybon et al., 2018).

Esterase-like Activity

In biochemistry, the esterase-like activity of human serum albumin towards tert-butyl nicotinate esters has been investigated. This research is crucial for understanding how these compounds interact with biological systems and their potential enzymatic activities (Salvi et al., 1997).

Chemoselective Reactions

The compound is used in chemoselective reactions, demonstrating its specificity in certain chemical transformations. For example, research on the chemoselective nitration of phenols with tert-butyl nitrite highlights the selective nature of these reactions (Koley et al., 2009).

properties

IUPAC Name |

tert-butyl 6-(bromomethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8/h4-5,7H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFOTTYJJYZQTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[2-(Dimethylamino)ethyl]indol-6-yl]prop-2-enamide](/img/structure/B2542419.png)

![9-(furan-2-ylmethyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2542428.png)

![N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2542429.png)

![N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2542430.png)

![5-Chloro-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2542433.png)

![1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2542434.png)